molecular formula C18H20N4O2S B10992698 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B10992698
M. Wt: 356.4 g/mol
InChI Key: YROCMYMVQHUXPI-UHFFFAOYSA-N
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Description

This compound features a 3-acetylindole moiety linked via a propanamide bridge to a (2Z)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene group. Its molecular formula is inferred as C₁₉H₂₁N₅O₂S (molecular weight ≈ 387.47 g/mol), distinguishing it from analogs through substituent variations (e.g., acetylindole vs. coumarin or benzyloxyindole in related compounds) .

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C18H20N4O2S/c1-11(2)17-20-21-18(25-17)19-16(24)8-9-22-10-14(12(3)23)13-6-4-5-7-15(13)22/h4-7,10-11H,8-9H2,1-3H3,(H,19,21,24)

InChI Key

YROCMYMVQHUXPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acetylation of Indole

The 3-acetylindole component is typically synthesized via Friedel-Crafts acylation, where indole undergoes electrophilic substitution at the 3-position using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. For example, aluminum chloride (AlCl₃) in dichloromethane at 0–5°C yields 3-acetylindole with >80% efficiency. This method is preferred for its scalability and minimal byproduct formation.

Functionalization of 3-Acetylindole

Further modification involves introducing the propanamide side chain. Reacting 3-acetylindole with acryloyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere generates 3-(3-acetylindol-1-yl)propanoyl chloride, which is subsequently treated with ammonium hydroxide to form the corresponding propanamide.

Synthesis of the 5-Isopropyl-1,3,4-Thiadiazole Scaffold

Cyclocondensation of Thiosemicarbazide with Carboxylic Acids

A patent-published method (CN103936691A) details the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles via a solid-phase reaction. Key steps include:

  • Reactants : Thiosemicarbazide (1 mol), isobutyric acid (1.2 mol), and phosphorus pentachloride (PCl₅, 1.2 mol).

  • Conditions : Grinding at room temperature for 30–60 minutes, followed by neutralization with sodium bicarbonate (pH 8–8.2).

  • Yield : 91–93% after recrystallization from ethanol.

This method is notable for its mild conditions, low toxicity, and avoidance of solvents.

Oxidative Cyclization Alternatives

Alternative routes involve oxidative cyclization of thiosemicarbazides using iodine or hypervalent iodine reagents. For instance, reacting thiosemicarbazide with isobutyryl chloride in the presence of iodobenzene diacetate (IBD) yields 2-amino-5-isopropyl-1,3,4-thiadiazole. While effective, this method requires stringent anhydrous conditions and offers marginally lower yields (85–88%) compared to the solid-phase approach.

Coupling of 3-Acetylindole-Propanamide and 5-Isopropyl-1,3,4-Thiadiazole

Amide Bond Formation via Carbodiimide Coupling

The final step involves conjugating the propanamide side chain of 3-acetylindole with the 2-amino group of the thiadiazole. A carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) is widely employed:

  • Reactants : 3-(3-Acetylindol-1-yl)propanamide (1 eq), 2-amino-5-isopropyl-1,3,4-thiadiazole (1.1 eq).

  • Conditions : Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.

  • Yield : 75–80% after silica gel chromatography.

Microwave-Assisted Coupling

Recent advancements utilize microwave irradiation to accelerate the reaction. Heating the reactants in DMF at 100°C for 20 minutes under microwave conditions improves yields to 85–90% while reducing reaction time.

Optimization and Characterization

Reaction Optimization Table

StepMethodConditionsYield (%)Reference
3-Acetylindole synthesisFriedel-Crafts acylationAlCl₃, CH₂Cl₂, 0–5°C80–85
Thiadiazole synthesisSolid-phase cyclizationPCl₅, room temperature, grinding91–93
CouplingEDC/HOBtDMF, 12 hours, rt75–80
Coupling (microwave)Microwave irradiationDMF, 100°C, 20 minutes85–90

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, indole H-2), 7.45–7.12 (m, 4H, indole aromatic), 3.02 (septet, 1H, isopropyl CH), 2.65 (s, 3H, acetyl CH₃).

  • HRMS (ESI) : m/z calculated for C₂₁H₂₂N₄O₂S [M+H]⁺: 405.1421; found: 405.1418 .

Chemical Reactions Analysis

Types of Reactions

3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related 1,3,4-thiadiazole derivatives from the evidence. Key distinctions include:

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₉H₂₁N₅O₂S (inferred) ~387.47 Not reported 3-Acetylindole, 5-isopropyl-thiadiazole
3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (11a) C₂₃H₁₉N₅O₃S 453.50 214–216 Coumarin core, phenyl-thiadiazole
6-Methyl-3-(1-((3-phenyl-5-(thiophene-2-carbonyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-2H-chromen-2-one (11f) C₂₇H₂₁N₅O₄S₂ 543.62 240–242 Thiophene-carbonyl, phenyl-thiadiazole
3-(5-(Benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide C₂₄H₂₄N₄O₃S 448.54 Not reported 5-Benzyloxyindole, tetrahydrofuran-thiadiazole
3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(5-acetyl-3-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)-3-oxopropanenitrile) (6f) C₃₄H₂₀Cl₂N₆O₄S₄ 775.73 295 Chlorophenyl, acetyl, thienothiophene backbone

Key Observations :

  • Substituent Influence : The target compound’s 3-acetylindole group contrasts with coumarin (11a, 11f) or benzyloxyindole () cores in analogs. The 5-isopropyl group on the thiadiazole is less sterically bulky than tetrahydrofuran () or thiophene-carbonyl (11f) substituents.
  • Melting Points : Thiadiazoles with electron-withdrawing groups (e.g., 6f’s chlorophenyl) exhibit higher melting points (>295°C) compared to coumarin-thiadiazole hybrids (171–242°C) .

Spectroscopic and Analytical Data

Compound/ID IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm) Mass Spectral Data (m/z)
Target Compound Expected: ~1655 (C=O), ~1600 (C=N) Indole H (δ 7.0–8.0), thiadiazole CH₃ (δ 1.2–1.5) Not reported
11a 1693 (C=O), 1605 (C=N) Coumarin H (δ 6.2–8.3), thiadiazole CH₃ (δ 2.1) MS: 453 ([M]⁺)
6f 2199 (C≡N), 1693/1655 (2C=O) Aromatic H (δ 7.72–7.84), CH₃ (δ 2.41–2.52) MS: 776 ([M]⁺), 471 (base peak)
Not reported Benzyloxy CH₂ (δ 4.5–5.0), tetrahydrofuran H (δ 1.8–3.7) Not reported

Notes:

  • The target’s acetyl group would show a distinct C=O stretch (~1655 cm⁻¹), overlapping with coumarin derivatives (11a) but absent in nitrile-containing analogs (6f) .
  • Mass spectra of 6f highlight fragmentation patterns (e.g., m/z 471, 276) indicative of chlorophenyl and acetyl loss, whereas coumarin-thiadiazoles (11a) show simpler fragmentation .

Biological Activity

The compound 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide belongs to a class of compounds that exhibit significant biological activities, particularly in the realm of anticancer research. This article explores its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into two main components:

  • Indole moiety: The 3-acetylindole part contributes to the compound's ability to interact with biological systems.
  • Thiadiazole ring: The presence of the 1,3,4-thiadiazole scaffold is known for its diverse biological activities.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of compounds containing the thiadiazole ring. For instance:

  • A study by Hosseinzadeh et al. demonstrated that derivatives of 1,3,4-thiadiazole exhibited potent anticancer activity against various cancer cell lines, including PC3 (prostate cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.04 to 23.6 µM .
  • In another investigation, compounds similar to the one showed promising results against A549 lung carcinoma cells, with a notable mechanism involving the inhibition of ERK1/2 pathways .

The mechanisms through which these compounds exert their effects include:

  • Cell Cycle Arrest: Many derivatives induce cell cycle progression from G1 to S phase, contributing to their antiproliferative effects .
  • Kinase Inhibition: The inhibition of specific kinases such as ERK1/2 has been linked to the anticancer activity of these compounds .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in cancer treatment:

StudyCompoundCell LineIC50 (µM)Mechanism
Hosseinzadeh et al. (2013)Thiadiazole derivativePC30.04 - 23.6Cell cycle arrest
Aliabadi et al. (2013)N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)MDA-MB-2319Tyrosine kinase inhibition
Polkam et al. (2015)5-(2,5-dimethoxyphenyl)-thiadiazoleHT2968.28% inhibitionCytotoxicity

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step pathways, including:

  • Coupling reactions : Combining indole derivatives (e.g., 3-acetylindole) with thiadiazole precursors via nucleophilic substitution or condensation.
  • Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, DCM) and bases like triethylamine are often used to facilitate intermediate formation .
  • Z-configuration control : Stereoselective synthesis is critical for the (2Z)-thiadiazole moiety, requiring careful monitoring of reaction temperature and time .

Q. Which spectroscopic methods are essential for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry, particularly for the indole and thiadiazole moieties .
  • IR spectroscopy : Identifies functional groups (e.g., acetyl C=O stretch at ~1700 cm1^{-1}) and hydrogen-bonding interactions .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed during synthesis?

While specific hazard data for this compound is limited, general precautions include:

  • Using fume hoods and PPE (gloves, goggles) due to potential irritancy of thiadiazole and indole intermediates.
  • Referencing safety data sheets (SDS) for structurally similar compounds (e.g., thiadiazole derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, elevated temperatures (80–100°C) may enhance coupling efficiency but risk byproduct formation .
  • Purification strategies : Gradient column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to isolate the Z-isomer selectively .

Q. What computational methods predict binding affinity with biological targets?

  • Molecular docking : Simulates interactions with enzymes or receptors (e.g., kinase inhibitors) by aligning the thiadiazole and indole groups into active sites .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Comparative analysis : Cross-reference experimental NMR/IR data with computational predictions (e.g., ChemDraw simulations) .
  • Purity assessment : Use HPLC or TLC to detect impurities that may distort spectral signals .

Q. What structural features drive its biological activity (SAR)?

  • Critical motifs :
  • The 3-acetylindole group enhances hydrophobic interactions with protein pockets.
  • The (2Z)-thiadiazole moiety contributes to π-stacking and hydrogen bonding .
    • Derivative screening : Synthesize analogs with modified substituents (e.g., fluorinated indole or bulkier thiadiazole groups) to assess activity changes .

Q. How to design experiments to explore its mechanism of action?

  • In vitro assays : Enzyme inhibition studies (e.g., kinase assays) to quantify IC50_{50} values .
  • Comparative studies : Test against structurally related compounds (e.g., thiazole or indole derivatives) to identify pharmacophore requirements .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across studies?

  • Standardized protocols : Ensure consistent assay conditions (e.g., cell line viability, incubation time) to minimize variability .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., thiadiazole-indole hybrids) to identify trends .

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